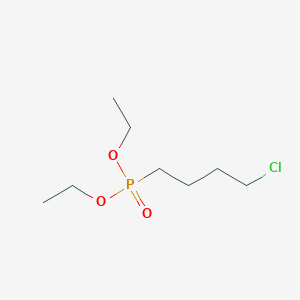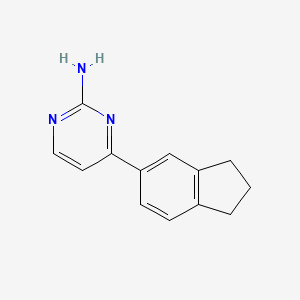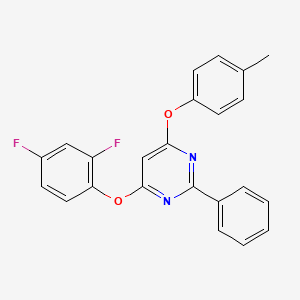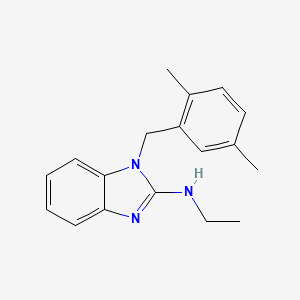
Diethyl(4-chlorobutyl)phosphonate
Overview
Description
Diethyl(4-chlorobutyl)phosphonate is a chemical compound with the formula C8H18ClO3P . It is used in research and has a molecular weight of 228.65 .
Synthesis Analysis
The synthesis of phosphonates like Diethyl(4-chlorobutyl)phosphonate typically involves the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A specific example of synthesis involves the preparation of the compound from 0.072 mol of 3-methyl-7-propyl-xanthine and 0.072 mol of diethyl 4-chlorobutanephosphonate .Molecular Structure Analysis
The molecular structure of Diethyl(4-chlorobutyl)phosphonate contains a total of 30 bonds; 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 phosphonate .Chemical Reactions Analysis
The hydrolysis of phosphonates like Diethyl(4-chlorobutyl)phosphonate can take place under both acidic and basic conditions. The C-O bond may also be cleaved by trimethylsilyl halides .Scientific Research Applications
Corrosion Inhibitors
Diethyl(4-chlorobutyl)phosphonate is a type of phosphonate, which are known to be effective corrosion inhibitors . They form an adsorptive protective layer on the metallic surface, which can be connected to the metallic surface by means of chemical bonds (chemical adsorption) or physical forces (physical adsorption) .
Industrial Pickling Processes
Phosphonates like Diethyl(4-chlorobutyl)phosphonate have been used as corrosion inhibitors for mild steel in hydrochloric acid, which is useful for industrial pickling processes . The inhibition performance of these compounds increases with the concentration .
Synthesis Pathways
The synthesis of phosphonates like Diethyl(4-chlorobutyl)phosphonate involves several pathways and procedures, such as the Michaelis–Arbuzov reaction . These synthetic reactions often require the use of a catalyst or microwaves or ultrasounds to improve their yields and minimize the reaction time .
Experimental Methods
Phosphonates are evaluated using various experimental methods such as weight loss measurements, polarization curves, electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), atomic force microscopy (AFM), etc .
Theoretical Approaches
Theoretical approaches such as Density Functional Theory (DFT) and Molecular Dynamic Simulations (MDS) are used to determine correlations between the experimental efficiencies and some calculated structural and electronic properties .
Adsorption Studies
The adsorption of phosphonates on the metallic surface is studied using methods like scanning electron microscopy (SEM) and atomic force microscopy (AFM) .
Safety and Hazards
Safety precautions for handling Diethyl(4-chlorobutyl)phosphonate include keeping the product container or label at hand, keeping out of reach of children, obtaining special instructions before use, and not handling until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .
Future Directions
Phosphinic and phosphonic acids, which can be prepared from their esters like phosphinates and phosphonates, are useful intermediates and biologically active compounds. They present enhanced resistance towards hydrolysis, making the phosphonate moiety very useful in the development of potential drugs and agrochemicals . Therefore, the study and application of compounds like Diethyl(4-chlorobutyl)phosphonate could be a promising direction for future research.
Mechanism of Action
Target of Action
Diethyl(4-chlorobutyl)phosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential Similar compounds like diethyl phosphonate have been found to interact withDiacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans .
Mode of Action
For instance, they can inhibit enzymes, interact with receptors, or disrupt cellular processes
Result of Action
Given its potential targets, it may have effects on the growth and survival of certain bacteria, as well as on the function of cholinergic systems in humans .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .
properties
IUPAC Name |
1-chloro-4-diethoxyphosphorylbutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDOTROBGXYZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl(4-chlorobutyl)phosphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3038512.png)
![6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone](/img/structure/B3038516.png)

![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3038520.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038523.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038526.png)
![3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B3038528.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)
![2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile](/img/structure/B3038531.png)